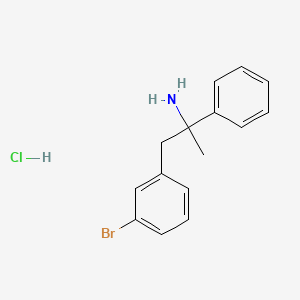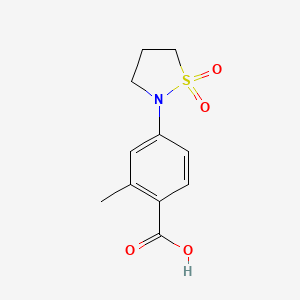
2-(2-Bromoethyl)-1,3-difluorobenzene
Overview
Description
2-(2-Bromoethyl)-1,3-difluorobenzene is a useful research compound. Its molecular formula is C8H7BrF2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organometallic Methodologies : The compound 1,3-difluorobenzene, closely related to 2-(2-Bromoethyl)-1,3-difluorobenzene, has been utilized in organometallic chemistry. Schlosser and Heiss (2003) demonstrated the conversion of this compound into various benzoic acids and bromobenzoic acids, showcasing its versatility in organometallic methods (Schlosser & Heiss, 2003).
Synthesis of Hyperbranched Polymers : Uhrich et al. (1992) explored the use of a related compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, in the one-pot synthesis of hyperbranched polyethers. This application indicates the potential utility of similar compounds in polymer synthesis (Uhrich et al., 1992).
Catalysis in Synthesis of Bromoethane Derivatives : Joshi, Suresh, and Adimurthy (2013) described a KHSO4-catalyzed process for converting benzylic alcohols into bromoethane derivatives under solvent-free conditions, which is relevant to the synthesis of compounds like this compound (Joshi, Suresh, & Adimurthy, 2013).
Vibrational Spectroscopy Studies : Reddy and Rao (1994) conducted a study on trisubstituted benzenes including 1-bromo-2,4-difluorobenzene, which is structurally similar to this compound, providing insights into the vibrational properties of such compounds (Reddy & Rao, 1994).
Study of Coordination Chemistry : Plenio, Hermann, and Diodone (1997) researched the coordination chemistry of fluorocarbons, including derivatives of 1,3-bis(bromomethyl)-2-fluorobenzene, which could provide valuable insights into the behavior of this compound in similar contexts (Plenio, Hermann, & Diodone, 1997).
Biodegradation of Difluorobenzenes : Moreira et al. (2009) focused on the biodegradation of difluorobenzenes, which are structurally related to this compound, revealing insights into the environmental fate and degradation pathways of such compounds (Moreira et al., 2009).
Fluorination of Aromatic Compounds : Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, which is relevant for understanding the reactivity and potential transformations of this compound in fluorination reactions (Horio et al., 1996).
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNDDMTWBDMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-92-8 | |
| Record name | 2-(2-bromoethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



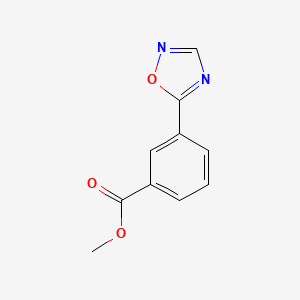



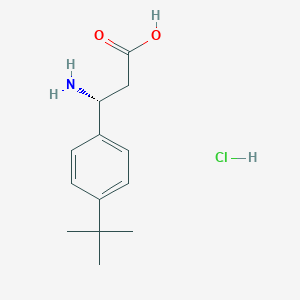
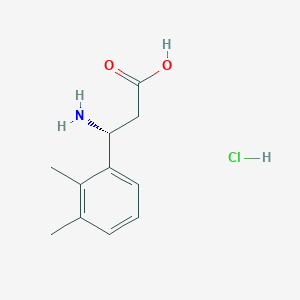

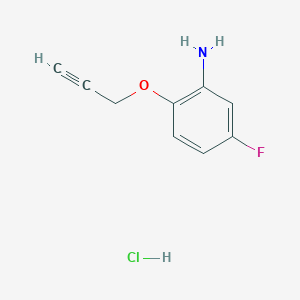
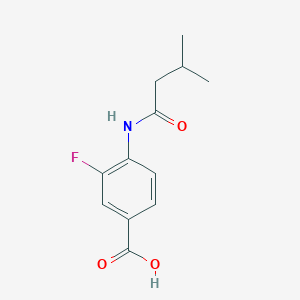

![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
